molecular formula C12H13NO4 B5505814 methyl 1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5505814
M. Wt: 235.24 g/mol
InChI Key: HNYYJPNLHIOQDO-UHFFFAOYSA-N
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Description

Methyl 1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate belongs to a class of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. The structural flexibility of pyrrolidin-2-ones, to which this compound is related, allows for various substituents, making it significant for synthesizing new medicinal molecules with enhanced biological activities (Rubtsova et al., 2020).

Synthesis Analysis

The synthesis of related pyrrolidin-2-ones involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and amino alcohols, indicating a versatile method for introducing different substituents at key positions of the molecule. This synthesis pathway highlights the importance of controlling the reaction conditions to obtain the desired derivatives with potential biological activity (Rubtsova et al., 2020).

Molecular Structure Analysis

The structure of these compounds, including this compound, is confirmed using 1H NMR spectroscopy and IR spectrometry. These techniques show characteristic peaks and bands corresponding to the various functional groups present, including alcoholic and enol hydroxyls, amide, and ketone groups, proving the successful synthesis of these derivatives (Rubtsova et al., 2020).

Chemical Reactions and Properties

The reactivity of these compounds toward different chemical reagents indicates a broad spectrum of possible modifications and derivatizations. For instance, reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones demonstrate the potential for generating complex heterocyclic structures, showing the versatile chemical reactivity of this class of compounds (Bannikova et al., 2004).

Scientific Research Applications

Regiospecific C-acylation of Pyrroles and Indoles

Research demonstrates the utility of N-acylbenzotriazoles for the regiospecific C-acylation of pyrroles and indoles, producing 2-acylpyrroles and 3-acylated derivatives in good yields. This method highlights the importance of such compounds in regioselective synthesis, especially when acid chlorides are not readily available or suitable for use (Katritzky et al., 2003).

Synthesis of Pyrrolin-2-ones Derivatives

Another study focused on synthesizing 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, showcasing the compound's relevance in developing new medicinal molecules with enhanced biological activity. This work emphasizes the compound's role in the synthesis of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules (Rubtsova et al., 2020).

Derivatives of Furo[3,2-b]pyrrole

Derivatives of furo[3,2-b]pyrrole, prepared via thermolysis of corresponding methyl 2-azido-3-(R1,R2-substituted-2-furyl)propenoates, further illustrate the diverse synthetic applications of such compounds. These derivatives have potential applications in material science and pharmaceuticals due to their unique structural features (Krutošíková et al., 1994).

Maillard Reaction Pathway Elucidation

The formation pathway of red 1H-pyrrol-3(2H)-one during the Maillard reaction of furan-2-carboxaldehyde and L-alanine was elucidated using site-specific 13C enrichment and NMR spectroscopy. This research offers insights into the formation of colored Maillard reaction products, crucial for understanding food chemistry and developing new food flavors (Hofmann, 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological molecules in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. These could be determined through laboratory testing .

Future Directions

Future research on this compound could explore its potential uses. For example, if it shows promising biological activity, it could be developed into a drug. Alternatively, if it has interesting chemical properties, it could be used in the synthesis of other compounds .

properties

IUPAC Name

methyl 1-(furan-2-ylmethyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8-10(12(15)16-2)6-11(14)13(8)7-9-4-3-5-17-9/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYYJPNLHIOQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1CC2=CC=CO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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